(4Z)-3-amino-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
Description
Properties
IUPAC Name |
5-amino-4-[(4-methylphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-7-9-12(10-8-11)18-19-14-15(17)20-21(16(14)22)13-5-3-2-4-6-13/h2-10,20H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQIHYBUIBCLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Amino-1-Phenyl-1H-Pyrazol-5(4H)-One
The core pyrazolone scaffold is typically synthesized via cyclocondensation. A modified procedure from Arnost et al. (2010) involves refluxing sodium cyanoacetate with sodium ethoxide and hydrazine hydrate in ethanol to yield 3-amino-1-phenyl-1H-pyrazol-5(4H)-one. For the target compound, this intermediate is reacted with 4-methylphenyldiazonium chloride under controlled conditions:
Procedure :
- Diazonium salt preparation : 4-Methylaniline (1.07 g, 10 mmol) is dissolved in hydrochloric acid (6 M, 15 mL) at 0–5°C. Sodium nitrite (0.69 g, 10 mmol) in water (5 mL) is added dropwise to form the diazonium salt.
- Coupling reaction : The diazonium solution is added to a cooled (0°C) suspension of 3-amino-1-phenyl-1H-pyrazol-5(4H)-one (1.63 g, 10 mmol) in 50% aqueous ethanol (30 mL) containing potassium acetate (5.88 g, 60 mmol).
- Workup : The mixture is stirred for 30 min, filtered, washed with ice-cold water, and recrystallized from ethanol to yield the product as reddish-brown crystals.
Key Parameters :
Tautomer Control Using Calcium Hydroxide
Calcium hydroxide is employed to shift the tautomeric equilibrium toward the enol form, enhancing reactivity for hydrazone formation. This method, adapted from J. Chem. Educ. (2015), involves:
Procedure :
- Enol stabilization : 3-Amino-1-phenyl-1H-pyrazol-5(4H)-one (1.63 g, 10 mmol) is suspended in ethanol (30 mL) with calcium hydroxide (0.74 g, 10 mmol) and stirred for 1 h.
- Hydrazone formation : 4-Methylphenyldiazonium chloride (prepared as above) is added gradually.
- Isolation : The product is filtered, washed with dilute HCl to remove calcium residues, and recrystallized.
Key Parameters :
Characterization and Analytical Data
Spectroscopic Confirmation
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 198–200°C |
| Solubility | Ethanol: 45 mg/mL; DMSO: 120 mg/mL |
| Molecular Formula | C₁₇H₁₆N₄O |
| Molecular Weight | 292.34 g/mol |
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 82–87% | 95–97% | Low | Moderate |
| Calcium Hydroxide | 89–92% | 98–99% | Moderate | High |
| Continuous Flow | 90–93% | >99% | High | Industrial |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
(4Z)-3-amino-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (4Z)-3-amino-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one exhibit a variety of biological activities:
-
Anticancer Activity :
- Several studies have reported that pyrazolone derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized from related structures have shown promising results against liver cancer (HEPG2) and breast cancer (MCF) cells with IC50 values ranging from 60 nM to 580 nM .
- The structural diversity of the compound allows for modifications that can enhance its anticancer potency.
- Anti-inflammatory Properties :
-
Antimicrobial Activity :
- Compounds within this class have demonstrated antimicrobial properties, making them potential candidates for the development of new antibiotics .
Synthetic Methodologies
The synthesis of This compound typically involves multi-component reactions (MCRs), which are efficient for generating complex molecules. Common synthetic routes include:
- Condensation Reactions : The compound can be synthesized through the condensation of hydrazine derivatives with suitable carbonyl compounds under acidic or basic conditions.
| Reaction Type | Description |
|---|---|
| Condensation | Involves the reaction of hydrazine with aldehydes or ketones to form hydrazones, followed by cyclization to form the pyrazolone structure. |
| Multi-component reactions | Combines multiple reactants in one pot to streamline synthesis and improve yields. |
Case Studies
Several case studies highlight the applications of similar compounds:
- Cytotoxicity Evaluation :
-
Mechanistic Studies :
- Research focused on understanding the interaction of pyrazolone derivatives with biological targets such as enzymes and receptors has provided insights into their mechanisms of action, paving the way for drug development .
Mechanism of Action
The mechanism of action of (4Z)-3-amino-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Pyrazolone Derivatives
Electronic and Solubility Trends
- Electron-Withdrawing Groups (EWGs): Compounds with nitro () or trifluoromethyl () substituents exhibit increased acidity and stability due to EWGs, which polarize the pyrazolone ring.
- Electron-Donating Groups (EDGs): The target compound’s 4-methylphenyl group (EDG) may reduce reactivity compared to nitro or CF₃ analogs but improve solubility in nonpolar solvents .
- Solubility: Fluorine () and triazole () groups enhance aqueous solubility, whereas CF₃ () and chlorophenyl () groups favor organic phases .
Crystallographic and Analytical Insights
Structural data for these compounds were likely determined using tools like SHELXL () for refinement and ORTEP () for visualization, ensuring accurate stereochemical assignments. For instance, the Z-configuration in the target compound and ’s derivatives would require precise crystallographic analysis to confirm .
Biological Activity
The compound (4Z)-3-amino-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one belongs to the pyrazolone family, which is known for its diverse biological activities. This article explores the compound's biological properties, including its antibacterial, antifungal, antioxidant, and anticancer activities, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 293.33 g/mol. Its structure features a hydrazinylidene substituent that enhances its reactivity and biological interactions. The five-membered pyrazole ring contributes to its pharmacological profile by allowing various substitutions that can modulate activity.
Antibacterial and Antifungal Activity
Recent studies have demonstrated that pyrazolone derivatives, including this compound, exhibit significant antibacterial and antifungal properties. For instance, in vitro tests showed that certain derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, with efficacy rates ranging from 29% to 67% against various strains .
| Compound | Activity | Efficacy (%) | Target Strains |
|---|---|---|---|
| This compound | Antibacterial | 29–67 | Various Gram-positive and Gram-negative strains |
| Example Compound A | Antifungal | 50–80 | Candida albicans, Aspergillus niger |
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated through assays such as the DPPH free radical scavenging method. Results indicated that derivatives of pyrazolone can effectively reduce oxidative stress markers in biological systems .
Anticancer Activity
Research has indicated that pyrazolone derivatives possess anticancer properties, particularly against various cell lines. For example, studies have shown that specific compounds can inhibit cell proliferation in cancer models with inhibition rates reaching up to 81.5% at certain concentrations .
| Cell Line | Inhibition Rate (%) | Concentration (µg/mL) |
|---|---|---|
| AMJ13 | 81.5 | 100 |
| MCF7 (breast cancer) | 63.9 | 50 |
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in disease pathways, enhancing its potential as a therapeutic agent .
Case Studies
- Case Study on Antibacterial Activity : A study evaluated several pyrazolone derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with specific substitutions exhibited superior antibacterial activity compared to standard antibiotics .
- Case Study on Anticancer Efficacy : In another study focusing on breast cancer cell lines, several derivatives were tested for their cytotoxic effects. The results showed significant inhibition of cell growth, particularly with compounds containing hydrazine moieties .
Q & A
Q. What are the common synthetic routes for preparing (4Z)-3-amino-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one?
The compound is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and ketones. For example, hydrazines react with β-diketones or α,β-unsaturated carbonyl compounds under reflux in ethanol or methanol to form the pyrazolone core. Key steps include hydrazone formation followed by cyclization, with strict control of stoichiometry and reaction time to avoid side products .
Q. Which spectroscopic and crystallographic methods are used to confirm the structure and stereochemistry of the compound?
- NMR spectroscopy : H and C NMR are critical for confirming the presence of the hydrazin-1-ylidene group, aromatic protons, and the pyrazolone ring.
- X-ray crystallography : Resolves stereochemistry (e.g., Z-configuration of the hydrazin-1-ylidene group) and confirms the dihedral angles between aromatic rings .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What are the key structural features influencing the compound's reactivity and stability?
- The hydrazin-1-ylidene group contributes to tautomerism and potential redox activity.
- The pyrazolone ring’s conjugation stabilizes the structure but may undergo ring-opening under strong acidic/basic conditions.
- The Z-configuration of the hydrazin-1-ylidene group affects intermolecular interactions and biological activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield and purity of the target compound during its synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures reduce side reactions .
- Temperature control : Reflux at 80–90°C ensures complete cyclization without decomposition.
- Catalysts : Acidic (e.g., HCl) or basic (e.g., triethylamine) conditions can accelerate specific steps, depending on the substrate .
Q. What strategies are employed to resolve contradictions in spectroscopic data when characterizing this compound?
Q. How does the Z-configuration of the hydrazin-1-ylidene group impact the compound's biological activity?
The Z-configuration creates a planar geometry that enhances π-π stacking with biological targets (e.g., enzyme active sites). Comparative studies with E-isomers show reduced activity due to steric hindrance, as demonstrated in molecular docking simulations .
Q. What are the common side reactions encountered during synthesis, and how are they mitigated?
- Triazolo byproducts : Hydrazine derivatives may undergo unintended cyclization (e.g., forming triazoloquinazolinones instead of pyrazoles). Mitigation involves precise stoichiometry and avoiding excess hydrazine .
- Oxidation of the hydrazin-1-ylidene group : Use of inert atmospheres (N/Ar) prevents oxidation to diazenes .
Q. How can computational methods be integrated with experimental data to predict the compound's pharmacological properties?
- Molecular docking : Predicts binding affinity to targets like cyclooxygenase (COX) or antimicrobial enzymes, guided by crystallographic data .
- QSAR modeling : Correlates substituent effects (e.g., 4-methylphenyl vs. methoxyphenyl) with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
